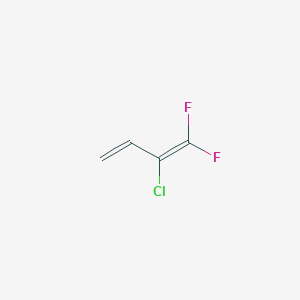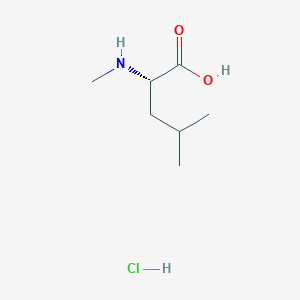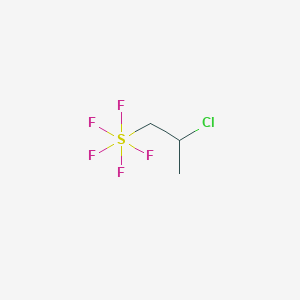
2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide
Übersicht
Beschreibung
2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C16H14ClF3N2O3 . It has a molecular weight of 374.74 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 374.74 . More detailed physical and chemical properties are not available in my search results.Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
Research on isomeric compounds similar to 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide shows that they can form various supramolecular structures. For instance, molecules like 2-chloro-N-(nitrophenyl)nicotinamides are linked by hydrogen bonds into chains of edge-fused rings, highlighting the potential for diverse molecular architectures in this class of compounds (de Souza et al., 2005).
Pharmaceutical Co-Crystals
Studies on nicotinamide derivatives demonstrate their ability to form pharmaceutical co-crystals. For example, co-crystals made from 2-chloro-4-nitrobenzoic acid and nicotinamide show increased thermal stability compared to their pure components, suggesting potential applications in pharmaceutical formulation (Lemmerer et al., 2010).
Key Intermediate for Herbicide Synthesis
Compounds structurally related to 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide have been utilized as key intermediates in synthesizing herbicides. For instance, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is crucial for producing the herbicide trifloxysulfuron (Hang-dong, 2010).
Antitumor Activity
Similar compounds, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown antitumor activity, indicating the potential therapeutic applications of these nicotinamide derivatives in cancer treatment (Grivsky et al., 1980).
Eigenschaften
IUPAC Name |
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3/c1-4-24(10-11-7-12(26-2)9-13(8-11)27-3)17(25)15-14(18(20,21)22)5-6-23-16(15)19/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUJWQIYHXYEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC(=C1)OC)OC)C(=O)C2=C(C=CN=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B3042766.png)
